2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[(6-methylpyridin-2-yl)methyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL][(6-METHYLPYRIDIN-2-YL)METHYL]AMINE: is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of indole derivatives, including [2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL][(6-METHYLPYRIDIN-2-YL)METHYL]AMINE, typically involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol, resulting in good yields of the desired indole product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Chemical Reactions Analysis
Indole derivatives, including [2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL][(6-METHYLPYRIDIN-2-YL)METHYL]AMINE, undergo various chemical reactions such as:
Oxidation: Indole derivatives can be oxidized to form indole-2,3-diones.
Reduction: Reduction reactions can convert indole derivatives to indolines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Indole derivatives, including [2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL][(6-METHYLPYRIDIN-2-YL)METHYL]AMINE, have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their role in various biological processes and as potential therapeutic agents.
Medicine: Investigated for their potential as anti-inflammatory, anticancer, and antiviral agents.
Industry: Used in the development of new materials and as catalysts in various chemical reactions.
Mechanism of Action
The mechanism of action of [2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL][(6-METHYLPYRIDIN-2-YL)METHYL]AMINE involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to [2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL][(6-METHYLPYRIDIN-2-YL)METHYL]AMINE include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Serotonin: A neurotransmitter involved in mood regulation.
The uniqueness of [2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL][(6-METHYLPYRIDIN-2-YL)METHYL]AMINE lies in its specific structural features and the resulting biological activities, which may differ from those of other indole derivatives.
Properties
Molecular Formula |
C19H23N3O |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[(6-methylpyridin-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C19H23N3O/c1-13-5-4-6-15(21-13)12-20-10-9-17-14(2)22-19-8-7-16(23-3)11-18(17)19/h4-8,11,20,22H,9-10,12H2,1-3H3 |
InChI Key |
PZWYJNKDDKOGBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CNCCC2=C(NC3=C2C=C(C=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.